An In-depth Technical Guide to 2-Chlorohexanoic Acid: Properties, Reactions, and Applications
An In-depth Technical Guide to 2-Chlorohexanoic Acid: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorohexanoic acid is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive chlorine atom at the alpha position and a carboxylic acid group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including amino acids, hydroxy acids, and other derivatives of interest in pharmaceutical and materials science research. This guide provides a comprehensive overview of the chemical and physical properties of 2-Chlorohexanoic acid, detailed experimental protocols for its synthesis and key reactions, and its applications as a synthetic intermediate.
Chemical and Physical Properties
2-Chlorohexanoic acid, also known as 2-chlorocaproic acid, is a derivative of hexanoic acid.[1][2] The electron-withdrawing effect of the chlorine atom at the C-2 position increases the acidity of the carboxylic proton compared to unsubstituted hexanoic acid.
General Properties
A summary of the key identifiers and descriptors for 2-Chlorohexanoic acid is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-chlorohexanoic acid | [3] |
| Synonyms | 2-Chlorocaproic acid, α-Chlorohexanoic acid | [1][2] |
| CAS Number | 29671-30-5 | [1][2][3] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3] |
| SMILES | CCCCC(C(=O)O)Cl | [3] |
| InChIKey | OMPRMWFZHLNRQJ-UHFFFAOYSA-N | [3] |
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 2-Chlorohexanoic acid. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in different solvent systems.
| Property | Value | Reference(s) |
| Molecular Weight | 150.60 g/mol | [3] |
| Density | 1.100 g/cm³ (at 25 °C) | [1] |
| Boiling Point | 122-128 °C (at 17 Torr) | [1] |
| Flash Point | 96.6 ± 19.8 °C (Predicted) | [1] |
| Vapor Pressure | 0.0 ± 1.0 mmHg (at 25 °C) (Predicted) | [1] |
| Refractive Index | 1.453 (Predicted) | [1] |
| LogP | 1.89 (Predicted) | [1] |
| pKa | Data not available. Expected to be lower (more acidic) than hexanoic acid (pKa ≈ 4.88) due to the inductive effect of the alpha-chlorine. | |
| Solubility | Data not available. Expected to have limited solubility in water and good solubility in polar organic solvents like ethanol, ether, and acetone. |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of 2-Chlorohexanoic acid.
| Spectrum Type | Description | Reference(s) |
| ¹³C NMR | Spectra available in databases. | [3][4] |
| ¹H NMR | No specific spectrum found for 2-chlorohexanoic acid, but data for the similar (S)-2-chloropropanoic acid shows characteristic shifts: δ 1.66 (d, 3H), 4.40 (q, 1H), 12.0 (s, 1H). | [5] |
| Mass Spec (GC-MS) | Spectra available in databases. | [3][6] |
| Infrared (IR) | Vapor phase IR spectra are available. | [3] |
Synthesis and Reactivity
Synthesis of 2-Chlorohexanoic Acid
One established method for the synthesis of α-chloro acids is through the diazotization of α-amino acids, which proceeds with overall retention of configuration.[5] Another common method is the direct α-halogenation of the corresponding carboxylic acid, often catalyzed by phosphorus halides (Hell-Volhard-Zelinsky reaction).
Caption: General synthetic routes to α-halohexanoic acids.
This protocol is adapted from a general procedure for the synthesis of (S)-2-chloroalkanoic acids from (S)-amino acids.[5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube, dissolve (S)-2-aminohexanoic acid (norleucine) (0.1 mol) in 5 N hydrochloric acid (250 mL).
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (0.15 mol) in water (50 mL) dropwise to the stirred solution over a period of 4-5 hours. Maintain the temperature below 5 °C. Nitrogen gas will evolve.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 12 hours.
-
Work-up: Extract the reaction mixture with diethyl ether (4 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield (S)-2-chlorohexanoic acid.
Chemical Reactivity
The reactivity of 2-chlorohexanoic acid is dominated by its two functional groups: the carboxylic acid and the α-chloro substituent. The chlorine atom is susceptible to nucleophilic substitution, while the carboxylic acid can undergo reactions such as esterification and amide formation.
Caption: Major reaction pathways of 2-chlorohexanoic acid.
This protocol is based on the general principle of hydrolyzing α-halo acids.[1]
-
Reaction Setup: Dissolve 2-chlorohexanoic acid (0.1 mol) in a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) (250 mL, 0.25 mol).
-
Heating: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then acidify to pH ~2 by carefully adding concentrated hydrochloric acid (HCl) while cooling in an ice bath.
-
Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (3 x 100 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude 2-hydroxyhexanoic acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).
This protocol follows the general procedure for Fischer esterification.[7]
-
Reaction Setup: In a round-bottom flask, combine 2-chlorohexanoic acid (0.1 mol) and methanol (B129727) (100 mL, excess).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H₂SO₄) (2 mL) as a catalyst.
-
Reflux: Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing cold water (200 mL).
-
Extraction: Extract the product with diethyl ether (2 x 75 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (50 mL), a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the excess acid, and finally with saturated brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield methyl 2-chlorohexanoate. Further purification can be achieved by distillation.
Applications in Research and Drug Development
Halogenated compounds are crucial in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[8][9] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chlorohexanoic acid is a valuable starting material for creating more complex molecules with potential therapeutic applications.
The primary utility of 2-chlorohexanoic acid is as a synthetic intermediate. Its ability to be converted into α-amino acids, α-hydroxy acids, and other derivatives makes it a key component in the synthesis of novel chemical entities.
Caption: Role of 2-chlorohexanoic acid as a building block in drug discovery.
For instance, unnatural amino acids are incorporated into peptides to enhance their stability and activity.[10] The synthesis of a specific enantiomer of norleucine (2-aminohexanoic acid) or 2-hydroxyhexanoic acid can be achieved from the corresponding chiral 2-chlorohexanoic acid, providing stereochemically defined building blocks for chiral drug synthesis.
Safety and Handling
2-Chlorohexanoic acid is expected to be a corrosive substance, causing skin burns and eye damage, similar to other halogenated carboxylic acids.[11] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
References
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- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]
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- 6. benchchem.com [benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Hydroxyhexanoic acid | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0198348B1 - Process for preparing (+)s-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]
